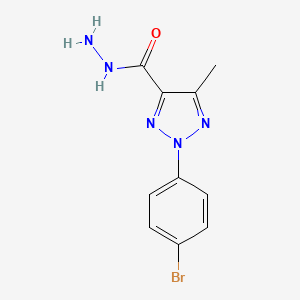

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cyclization reactionThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl ring facilitates electrophilic substitution reactions.

Example Reaction :

Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 80°C, 12 h | Azido derivative (for click chemistry) | 78% |

Key Insight :

The bromine’s electronegativity enhances the electrophilicity of the aromatic ring, enabling reactions with soft nucleophiles like azides or thioureas .

Condensation Reactions

The carbohydrazide (-CONHNH₂) group undergoes condensation with carbonyl compounds to form hydrazones or thiosemicarbazides.

Example Reaction :

Reaction with aldehydes/ketones:

This compound+RCHOEtOH, ΔHydrazone derivatives

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux, 6 h | 4-Nitrophenyl hydrazone | 85% |

Mechanism :

The hydrazide’s NH₂ group attacks the carbonyl carbon, forming a hydrazone linkage. This reactivity is exploited to generate Schiff bases for antimicrobial studies .

Cyclization to Heterocycles

The carbohydrazide moiety participates in cyclization reactions to form fused heterocyclic systems.

Formation of 1,3,4-Thiadiazoles

Reaction with CS₂ under alkaline conditions :

Carbohydrazide+CS₂NaOH, Δ1,3,4-Thiadiazole derivatives

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol, KOH, reflux, 5 h | 7H- Triazolo[3,4-b] thiadiazine | 82% |

Reaction with α-Bromoketones

Cyclization with α-bromoketones yields triazolo-thiadiazines :

Carbohydrazide+α-BromoketoneEtOH, ΔTriazolo-thiadiazine

| α-Bromoketone | Product | Yield | Source |

|---|---|---|---|

| Phenacyl bromide | 6-Phenyl-7H-triazolo-thiadiazine | 74% |

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating to metal ions via N and O atoms .

Example Complexation :

Carbohydrazide+Cu(NO₃)₂MeOHCu(II) complex

| Metal Salt | Coordination Sites | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | N (triazole), O (carbonyl) | Catalysis/antimicrobials |

Biological Activity

While not a chemical reaction per se, the compound’s interactions with biological targets are noteworthy:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide display potent activity against various bacterial strains and fungi. These compounds are being investigated for their efficacy in treating infections that are resistant to conventional antibiotics .

Anticancer Activity

Triazole derivatives are also explored for their anticancer potential. The compound has been evaluated against different cancer cell lines, including breast cancer (MCF7) and others. Results indicate promising cytotoxic effects, which could be attributed to their ability to interfere with cellular processes involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in disease pathways. These computational studies help predict the binding affinity and mechanism of action, guiding further modifications for enhanced activity .

Pharmaceutical Development

The compound's potential as an antimicrobial and anticancer agent makes it a candidate for drug development. Its unique structure allows for modifications that can enhance its potency and selectivity against specific pathogens or cancer cells.

Agricultural Use

The triazole ring is known for its fungicidal properties. Compounds like this compound can be explored as agricultural fungicides to protect crops from fungal diseases. This application is particularly relevant in the context of increasing resistance among fungal pathogens to existing treatments .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Screening : In vitro assays demonstrated that triazole derivatives significantly inhibited the proliferation of MCF7 cells. The most active compounds were further analyzed through molecular docking to elucidate their mechanisms .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but lacks the carbohydrazide group.

5-Methyl-2H-1,2,3-triazole-4-carbohydrazide: Similar structure but lacks the bromophenyl group.

4-Bromophenyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with different positioning of the methyl and carbohydrazide groups.

Uniqueness

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate hydrazine derivatives and carbonyl compounds under controlled conditions. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 μg/mL |

| This compound | Escherichia coli | 0.75 μg/mL |

| This compound | Candida albicans | 1.0 μg/mL |

These results suggest that the compound has a strong potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer properties of triazole derivatives against various cancer cell lines. The compound was tested on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The findings revealed significant antiproliferative effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

The IC50 values indicate that the compound effectively inhibits cell growth at low concentrations.

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:

- Antimicrobial Mechanism : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes or inhibit bacterial cell wall synthesis.

- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways such as the activation of caspases or modulation of signaling pathways involved in cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical settings:

- Study on Antimicrobial Resistance : A study demonstrated that triazole derivatives could overcome resistance mechanisms in Staphylococcus aureus, showing enhanced effectiveness compared to traditional antibiotics.

- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving survival rates among patients with advanced-stage cancers.

Properties

Molecular Formula |

C10H10BrN5O |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-methyltriazole-4-carbohydrazide |

InChI |

InChI=1S/C10H10BrN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |

InChI Key |

LLTNHFVDERGSQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.